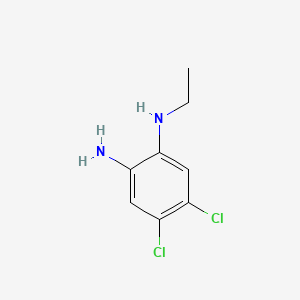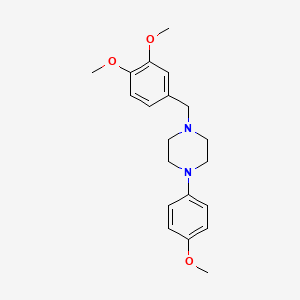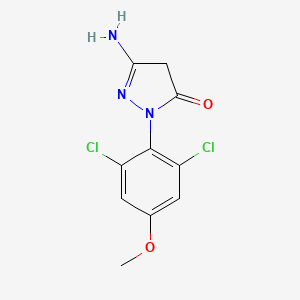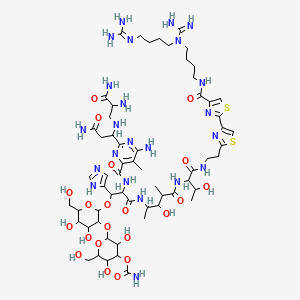
Bleomicina B4
Descripción general
Descripción
Bleomicina B4 es un miembro de la familia de la bleomicina, un grupo de antibióticos glicopéptidos derivados de la bacteria Streptomyces verticillus. Estos compuestos son conocidos principalmente por sus propiedades antitumorales y se utilizan ampliamente en quimioterapia para tratar varios tipos de cáncer, incluido el linfoma de Hodgkin, el linfoma no Hodgkin y el cáncer testicular .
Aplicaciones Científicas De Investigación
Bleomicina B4 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los antibióticos glicopéptidos y sus interacciones con los iones metálicos.
Biología: this compound se utiliza para investigar los mecanismos de daño y reparación del ADN, ya que induce roturas en la cadena de ADN.
Medicina: El compuesto se utiliza ampliamente en quimioterapia para el tratamiento de varios tipos de cáncer. .
Industria: this compound se utiliza en la industria farmacéutica para la producción de fármacos de quimioterapia.
Mecanismo De Acción
Bleomicina B4 ejerce sus efectos principalmente a través de la escisión del ADN. El compuesto se une al ADN y quelata los iones metálicos, formando una pseudoenzima que reacciona con el oxígeno para producir superóxido y radicales libres de hidróxido. Estos radicales causan roturas de cadena simple y doble en el ADN, inhibiendo la síntesis de ADN y conduciendo a la muerte celular . Los principales objetivos moleculares son las hebras de ADN, y las vías involucradas incluyen el estrés oxidativo y la respuesta al daño del ADN .
Análisis Bioquímico
Biochemical Properties
Bleomycin B4 interacts with several biomolecules to exert its effects. It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of cross-linking . This interaction with DNA is crucial for its role in biochemical reactions, particularly those involved in cell division and growth .
Cellular Effects
Bleomycin B4 has significant effects on various types of cells and cellular processes. It can cause cell death, particularly in rapidly dividing cells such as cancer cells . It also influences cell function by impacting cell signaling pathways and gene expression . For instance, it can lead to massive oxidative stress, alveolar epithelial cell death, and the proliferation of fibroblasts .
Molecular Mechanism
The molecular mechanism of action of Bleomycin B4 involves the formation of a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA . This DNA cleavage inhibits DNA synthesis and, to a lesser extent, RNA and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bleomycin B4 change over time. It can induce acute lung injury, followed by a chronic inflammatory phase with the development of fibrosis over subsequent weeks . It also shows a dose-dependent increase in inflammation and fibrosis .
Dosage Effects in Animal Models
In animal models, the effects of Bleomycin B4 vary with different dosages. High doses can lead to severe lung toxicity, characterized by inflammation, excessive proliferation of fibroblasts, and abnormal deposition of extracellular matrix proteins .
Metabolic Pathways
Bleomycin B4 is involved in several metabolic pathways. It triggers severe reactions in the lungs, leading to massive oxidative stress, alveolar epithelial cell death, the proliferation of fibroblasts, and finally the infiltration of immune cells .
Transport and Distribution
Bleomycin B4 is mainly distributed in the skin, lungs, kidneys, peritoneum, and lymphatics . It does not cross the blood-brain barrier . The drug is cell-cycle specific for G phase, M-phase, and S phase .
Subcellular Localization
Bleomycin B4 is localized in the nucleus of the infiltrating macrophages and type II epithelial cells, and less intensely in fibroblasts and hyperplastic alveolar/bronchiolar epithelial cells . This subcellular localization is crucial for its activity, as it allows the drug to interact directly with DNA and exert its effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La bleomicina B4 se sintetiza típicamente mediante un complejo proceso de fermentación que involucra a Streptomyces verticillus. La producción implica el cultivo de la bacteria en un medio rico en nutrientes, seguido de la extracción y purificación del compuesto. Las condiciones de fermentación, como la temperatura, el pH y la concentración de nutrientes, se controlan cuidadosamente para optimizar el rendimiento .
Métodos de producción industrial: La producción industrial de this compound sigue técnicas de fermentación similares, pero a mayor escala. El proceso involucra biorreactores grandes donde se cultiva Streptomyces verticillus en condiciones óptimas. El compuesto se extrae luego mediante métodos de extracción con solventes y se purifica mediante técnicas cromatográficas .
Análisis De Reacciones Químicas
Tipos de reacciones: Bleomicina B4 experimenta varias reacciones químicas, que incluyen:
Oxidación: La this compound puede sufrir reacciones de oxidación, particularmente en presencia de iones metálicos como el hierro.
Reducción: El compuesto también puede participar en reacciones de reducción, aunque estas son menos comunes.
Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los iones metálicos (por ejemplo, hierro), el oxígeno y el peróxido de hidrógeno son reactivos comunes.
Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.
Sustitución: Se utilizan comúnmente nucleófilos como aminas y tioles.
Principales productos formados: El producto principal de las reacciones de this compound son los fragmentos de ADN escindidos, que resultan de su interacción con el ADN. Otros productos dependen de las condiciones de reacción y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Bleomicina B4 es parte de la familia de la bleomicina, que incluye otros compuestos como bleomicina A2 y bleomicina B2. En comparación con estos compuestos, this compound tiene características estructurales únicas que influyen en su afinidad de unión al ADN y su actividad de escisión . Las principales diferencias radican en las porciones de azúcar y los dominios de unión a metales, que afectan sus perfiles farmacocinéticos y toxicológicos .
Compuestos similares:
- Bleomicina A2
- Bleomicina B2
- Talismomicina
- Fleomicina
This compound destaca por su patrón específico de escisión del ADN y su toxicidad relativamente baja en comparación con algunos otros análogos de la bleomicina .
Propiedades
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H95N23O21S2/c1-23-36(79-49(82-47(23)63)28(15-34(62)87)74-16-27(61)48(64)93)53(97)81-38(44(29-17-70-22-75-29)102-57-46(42(91)40(89)32(18-84)101-57)103-56-43(92)45(104-60(69)99)41(90)33(19-85)100-56)54(98)76-25(3)39(88)24(2)50(94)80-37(26(4)86)52(96)72-12-9-35-77-31(21-105-35)55-78-30(20-106-55)51(95)71-10-5-7-13-83(59(67)68)14-8-6-11-73-58(65)66/h17,20-22,24-28,32-33,37-46,56-57,74,84-86,88-92H,5-16,18-19,61H2,1-4H3,(H2,62,87)(H2,64,93)(H3,67,68)(H2,69,99)(H,70,75)(H,71,95)(H,72,96)(H,76,98)(H,80,94)(H,81,97)(H2,63,79,82)(H4,65,66,73) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKOAIXTCFOKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN(CCCCN=C(N)N)C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H95N23O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9060-11-1 | |
| Record name | Bleomycin B4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009060111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


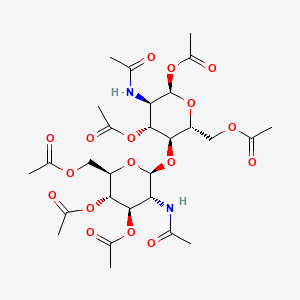

![N'-[2-(ethoxyamino)ethyl]ethane-1,2-diamine](/img/structure/B1618263.png)


![N-[6-[(2-bromo-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl]propanamide](/img/structure/B1618268.png)

